molecular formula C20H24N6O2 B2808077 1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-75-1

1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2808077
CAS No.: 898409-75-1
M. Wt: 380.452
InChI Key: KINJKCHOCYFPGG-UHFFFAOYSA-N
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Description

The compound is a derivative of triazino[3,4-f]purine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence . For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often engage multiple reactive centers in a one-pot, three-step cascade process .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis of triazino and triazolo[4,3-e]purine derivatives, exploring their anticancer, anti-HIV-1, and antimicrobial activities. One compound showed significant activity against melanoma and breast cancer, while others displayed moderate anti-HIV activity and strong antimicrobial effects against specific bacterial strains, indicating the potential of these derivatives in therapeutic applications (Ashour et al., 2012).

  • Another research effort synthesized novel fused triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives, demonstrating strong anti-proliferative activity against human cancer cell lines. These findings underscore the promise of purine derivatives in cancer therapy (Sucharitha et al., 2021).

Chemical Synthesis Techniques

  • Investigations into the reactions of 1,2,4-triazole derivatives with thiiranes provide insights into novel synthetic routes, potentially contributing to the development of new compounds with varied biological activities (Klen & Khaliullin, 2010).

  • Microwave-mediated synthesis techniques have been applied to generate novel heterocycles containing various moieties, demonstrating the efficiency of modern synthetic methods in creating complex molecules (Dabholkar & Mishra, 2006).

Mechanism of Action

While the mechanism of action for your specific compound is not available, similar compounds have shown various biological activities. For example, some compounds have exhibited significant α-glucosidase inhibition, anticancer, and antioxidant activities .

Future Directions

The future directions in the study of such compounds could involve further exploration of their biological activities and potential applications in medicine, given their demonstrated activities such as α-glucosidase inhibition and anticancer effects .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-11-7-8-12(2)15(9-11)10-25-19-21-17-16(26(19)14(4)13(3)22-25)18(27)24(6)20(28)23(17)5/h7-9,14H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINJKCHOCYFPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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